Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate (hereafter referred to as the target compound) is a purine derivative with a 3-methyl-2,6-dioxopurin core. Key structural features include:
- A 3-methyl group at the purine’s N3 position.
- A 7-[(4-methylphenyl)methyl] substituent (para-methylbenzyl group) at the purine’s N7 position.
- A methyl ester group attached via a sulfanylacetate linker at the C8 position.
Properties
IUPAC Name |
methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-9-12(22)25-3/h4-7H,8-9H2,1-3H3,(H,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPMIYQZXSRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Purine Backbone : The purine moiety is essential for interactions with nucleic acids.
- Sulfanylacetate Group : This functional group enhances the compound's reactivity and potential biological activity.
Molecular Formula : C30H30N8O4S
Molecular Weight : 630.753 g/mol
CAS Number : 331839-95-3
Anticancer Properties
Research indicates that derivatives of purine compounds often exhibit anticancer properties. This compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.
A study highlighted that compounds with similar purine structures can disrupt nucleotide synthesis pathways, leading to apoptosis in cancer cells. The sulfanyl group may play a role in enhancing this effect by facilitating nucleophilic attack on critical cellular targets.
Enzyme Inhibition
The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels, thus improving glycemic control.
Case Studies
-
In Vitro Studies :
- A series of in vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be in the micromolar range, indicating potent activity.
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes.
-
Animal Studies :
- In vivo studies using murine models of cancer showed that administration of the compound resulted in reduced tumor growth compared to controls. Histopathological examination indicated a decrease in mitotic figures within tumor tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Adenosine | Adenosine | Key role in energy transfer (ATP) |
| Guanosine | Guanosine | Involved in protein synthesis and signaling |
| 6-Mercaptopurine | 6-Mercaptopurine | Used in cancer therapy; inhibits nucleotide synthesis |
Comparison with Similar Compounds
Substituent Variations at the N7 Position
The N7 substituent significantly influences steric and electronic properties, affecting binding affinity and solubility.
Ester Group Modifications
The ester group in the sulfanylacetate moiety impacts metabolic stability and bioavailability.
Comparison with Sulfonylurea Herbicides (–6)
Physicochemical Properties
Preparation Methods
Structural Analysis and Chemical Properties
Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate belongs to the class of purine derivatives with a molecular formula of C16H16N4O4S. The molecule features a purine core with key functional groups including:
- A methyl group at the N3 position
- A 4-methylbenzyl group at the N7 position
- Carbonyl groups at positions 2 and 6
- A methyl thioglycolate moiety attached via a sulfur linkage at position 8
This compound shares structural similarities with pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate (CAS: 303969-79-1), differing only in the alkyl group of the ester portion.
General Synthetic Approaches for Purine Derivatives
Heterocyclization Methods
The synthesis of purine derivatives traditionally relies on heterocyclization approaches. For purine scaffolds with C-substituents in specific positions, the synthetic routes typically begin with appropriately functionalized precursors:
- For C2-substituted purines: Cyclization of 4-aminoimidazole-5-carboxamides or nitriles with carboxylic acid derivatives
- For C8-substituted purines: Cyclization of 5,6-diaminopyrimidines with appropriate reagents
- For C6-substituted purines: Multi-step construction involving 4-substituted 5,6-diaminopyrimidine-like intermediates
The purine core of our target compound requires careful consideration of these approaches to ensure proper placement of the functional groups.
Cross-Coupling Reactions
Modern approaches to functionalized purines frequently employ cross-coupling methodologies:
Suzuki-Miyaura Coupling : Reactions of halopurines with arylboronic acids under palladium catalysis
- Method A: Anhydrous conditions using solid K₂CO₃ in toluene (for electron-rich arylboronic acids)
- Method B: Aqueous Na₂CO₃ in water/DME mixtures (for electron-poor aryl- and alkenylboronic acids)
Functionalization at C-8 Position : Introduction of the sulfanylacetate group at position 8 can be achieved through nucleophilic substitution reactions at properly halogenated intermediates.
Specific Preparation Methods for Target Compound
Preparation of Key Starting Materials
Methyl Thioglycolate Synthesis
Introduction of the sulfanylacetate group at the C8 position involves:
- Halogenation at C8 : The purine intermediate is halogenated (typically brominated or iodinated) at the C8 position
- Nucleophilic Substitution : The halogenated intermediate undergoes nucleophilic substitution with methyl thioglycolate in the presence of a base
Reaction Conditions:
- Solvent: DMF or methanol
- Base: Triethylamine or potassium carbonate
- Temperature: 45-50°C
- Duration: 3-4 hours
Alternative Synthetic Route via Cross-Coupling
An alternative approach employs cross-coupling methodology:
- Preparation of 8-Halopurine Intermediate : A purine scaffold with a halogen (Br or I) at position 8 and appropriate functionalization at other positions
- Cross-Coupling with Organometallics : Palladium-catalyzed coupling with appropriate organometallic reagents to introduce the necessary functional groups
Reaction Conditions and Optimization
Key Reaction Parameters
The following table summarizes critical reaction parameters for the key steps in the synthesis:
| Synthetic Step | Temperature (°C) | Duration (h) | Solvent | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|
| N3-Methylation | 45-50 | 3-4 | DMF | K₂CO₃ | 85-90 |
| N7-Benzylation | 45-50 | 3-4 | DMF | K₂CO₃/Cs₂CO₃ | 80-85 |
| C8-Halogenation | 25-30 | 2-3 | DCM/CHCl₃ | NBS/NIS | 75-80 |
| S-Alkylation | 45-50 | 3-4 | DMF/MeOH | TEA/K₂CO₃ | 70-75 |
| Methyl thioglycolate preparation | Reflux | 4 | MeOH | H₂SO₄ | 94 |
Purification Methods
The final compound and key intermediates typically require purification using:
- Column Chromatography : Using silica gel with appropriate solvent systems (typically ethyl acetate/hexane gradients)
- Recrystallization : From suitable solvents (methanol, ethanol, or their mixtures with water)
- Activated Charcoal Treatment : To remove colored impurities, particularly for the final product
Mechanistic Considerations
N-Alkylation Mechanism
The introduction of methyl and 4-methylbenzyl groups at the N3 and N7 positions, respectively, follows a typical SN2 mechanism:
- Deprotonation of the purine N-H by the base
- Nucleophilic attack of the resulting anion on the alkyl halide
- Formation of the N-alkylated product with elimination of the halide
C8-Functionalization Mechanism
The introduction of the sulfanylacetate group at C8 proceeds through:
- Electrophilic halogenation of the C8 position
- Nucleophilic displacement of the halogen by the sulfur of methyl thioglycolate
- Formation of the C-S bond to yield the desired product
Scale-Up Considerations and Industrial Synthesis
For larger-scale preparation, several modifications to the laboratory procedures are necessary:
- Temperature Control : More stringent temperature control, especially during exothermic steps
- Solvent Selection : Consideration of more environmentally friendly solvents
- Catalyst Loading : Optimization of catalyst amounts for economic viability
- Purification Strategy : Development of more efficient purification methods, possibly including continuous crystallization
Characterization and Quality Control
The synthesized compound should be characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm structure
- Mass Spectrometry : To verify molecular weight and fragmentation pattern
- High-Performance Liquid Chromatography (HPLC) : To determine purity (target >98%)
- Infrared Spectroscopy : To identify key functional groups
- Elemental Analysis : To confirm elemental composition
Q & A
Q. How is Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate synthesized, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position of the purine scaffold and esterification of the thioacetate group. Critical parameters include:
- Temperature control (60–80°C for nucleophilic substitution to avoid side reactions like hydrolysis of the ester group).
- Catalyst selection (e.g., DMAP for ester bond formation).
- Solvent choice (anhydrous DCM or THF to prevent moisture interference).
Purity is assessed via HPLC with a buffer-adjusted mobile phase (e.g., methanol/sodium acetate-sodium 1-octanesulfonate at pH 4.6) . Yield optimization relies on stoichiometric ratios of reactants and stepwise purification using column chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons in the purine core, methylphenyl group, and ester moiety. For example, the methyl ester group shows a singlet near δ 3.7 ppm (1H NMR).
- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹ for the purine dioxo groups and ester carbonyl).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS to validate [M+H]+ or [M+Na]+ adducts).
- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents, particularly the sulfanylacetate linkage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability during nucleophilic substitution and esterification. For example:
- Reaction Path Search : Identifies energy barriers for competing pathways (e.g., SN2 vs. elimination byproducts).
- Solvent Effects : COSMO-RS simulations predict solvent interactions affecting reaction kinetics.
ICReDD’s integrated approach combines computational screening with experimental validation, reducing trial-and-error cycles by 40–60% .
Q. How can Design of Experiments (DoE) statistically optimize reaction conditions for scale-up?
Methodological Answer: Use factorial designs (e.g., 2^k or Box-Behnken) to test variables:
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Variables : Yield, purity, and byproduct formation.
Statistical software (e.g., JMP, Minitab) analyzes interactions via ANOVA. For example, a central composite design revealed that pH adjustments during purification (post-synthesis) reduce impurities by 15% .
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Purity Variability : Re-test batches with HPLC-validated purity >98% .
- Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
- Target Selectivity : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target proteins .
Q. How does the compound’s electronic structure influence its reactivity in downstream modifications?
Methodological Answer: The electron-deficient purine core (due to two carbonyl groups) directs electrophilic substitutions to the 7- or 8-positions. For example:
- Electrophilic Aromatic Substitution : The 4-methylbenzyl group undergoes nitration or halogenation under acidic conditions.
- Ester Hydrolysis : Controlled saponification (NaOH/EtOH, 0–5°C) preserves the purine scaffold while generating the free thioacetic acid derivative .
Q. What mechanistic insights guide the compound’s potential as a protease inhibitor?
Methodological Answer: The purine core mimics adenosine in ATP-binding pockets, while the sulfanylacetate group chelates catalytic metal ions (e.g., Zn²+ in metalloproteases).
- Kinetic Studies : Measure inhibition constants (Ki) via fluorogenic substrate assays.
- Mutagenesis : Identify critical residues (e.g., His or Asp in active sites) using recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
